molecular formula C21H17ClFN5O2 B2825051 N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide CAS No. 1251693-39-6

N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide

Cat. No.: B2825051
CAS No.: 1251693-39-6
M. Wt: 425.85
InChI Key: GKUPAIORSKUNPJ-UHFFFAOYSA-N
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Description

The compound “N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Antimicrobial Properties

A study by Parikh and Joshi (2014) synthesized a series of oxadiazole derivatives, demonstrating their antimicrobial properties. The study highlighted the role of fluorine atoms and the presence of oxadiazole rings in enhancing antimicrobial activity against a range of bacterial and fungal strains. This suggests potential scientific research applications of similar compounds in developing new antimicrobial agents.

Anti-inflammatory and Anticancer Activity

Another research direction involves the synthesis of compounds for potential anti-inflammatory and anticancer applications. For instance, Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2- compounds with observed significant anti-inflammatory activity. Similarly, Faheem (2018) explored the pharmacological potential of oxadiazole and pyrazole derivatives, assessing their toxicity, tumor inhibition, and anti-inflammatory actions. These findings underscore the relevance of such compounds in medicinal chemistry for designing new therapeutic agents.

Anticancer Agents

Research by Evren et al. (2019) synthesized thiazole derivatives and evaluated their anticancer activity, identifying compounds with selective cytotoxicity against cancer cells. This indicates the potential use of related compounds in cancer research, particularly in identifying new targets for anticancer therapy.

Antimicrobial and Hemolytic Activity

Gul et al. (2017) prepared oxadiazole compounds demonstrating antimicrobial activity and evaluated their hemolytic activity. The study presents an avenue for the development of antimicrobial agents with minimal cytotoxicity, highlighting the balance between antimicrobial efficacy and safety.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to determine its physical and chemical properties, investigations into its biological activity, or the development of new synthesis methods .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN5O2/c1-12-6-7-16(9-17(12)22)25-19(29)11-28-10-18(24-13(28)2)20-26-21(30-27-20)14-4-3-5-15(23)8-14/h3-10H,11H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUPAIORSKUNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(N=C2C)C3=NOC(=N3)C4=CC(=CC=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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